An In-depth Technical Guide to the Physical Properties of Tert-butyl 6-hydroxyindoline-1-carboxylate
An In-depth Technical Guide to the Physical Properties of Tert-butyl 6-hydroxyindoline-1-carboxylate
Foreword: The Strategic Importance of Physical Property Characterization in Drug Discovery
In the landscape of modern drug development, the meticulous characterization of molecular entities forms the bedrock of successful lead optimization and formulation. A molecule's physical properties are not mere data points; they are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For a compound such as tert-butyl 6-hydroxyindoline-1-carboxylate, which belongs to the privileged indoline scaffold class, a thorough understanding of its physical characteristics is paramount.[1][2][3] This guide provides a comprehensive overview of the known physical properties of tert-butyl 6-hydroxyindoline-1-carboxylate and, more importantly, offers a detailed experimental framework for the determination of its key physical parameters. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this important synthetic intermediate.
Molecular Identity and Core Properties
Tert-butyl 6-hydroxyindoline-1-carboxylate is a synthetic organic compound featuring a bicyclic indoline core. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it a stable and versatile intermediate in the synthesis of more complex molecules. The phenolic hydroxyl group at the 6-position offers a reactive handle for further functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 235.28 g/mol | --INVALID-LINK-- |
| CAS Number | 957204-30-7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
| Synonyms | 1-(tert-Butoxycarbonyl)-6-hydroxyindoline, tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate | --INVALID-LINK-- |
Thermal Properties: Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. While the exact melting point of tert-butyl 6-hydroxyindoline-1-carboxylate is not widely published, it is expected to be a solid at room temperature. For comparison, similar N-Boc protected aromatic compounds, such as tert-butyl phenylcarbamate and tert-butyl (4-hydroxyphenyl)carbamate, exhibit melting points of 132-133 °C and 145-147 °C, respectively.[4]
Experimental Protocol for Melting Point Determination
This protocol outlines the use of a standard capillary melting point apparatus.[5][6][7][8]
Instrumentation and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Tert-butyl 6-hydroxyindoline-1-carboxylate sample
-
Spatula
-
Mortar and pestle (optional, for fine powders)
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the compound onto a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 1-2 mm in height.
-
Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.
Causality Behind Experimental Choices:
-
Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, which is necessary for an accurate melting point determination.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. A systematic solubility analysis can also provide insights into the polarity and functional groups present in the molecule.
Predicted Solubility
Based on its structure, tert-butyl 6-hydroxyindoline-1-carboxylate is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is likely to have moderate solubility in less polar solvents like dichloromethane and ethyl acetate, and poor solubility in nonpolar solvents like hexane. Due to the presence of a phenolic hydroxyl group, it is expected to be soluble in aqueous base (e.g., 5% NaOH).
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determining the solubility of the compound in a range of common laboratory solvents.[9][10][11][12]
Materials:
-
Tert-butyl 6-hydroxyindoline-1-carboxylate
-
Test tubes and rack
-
Spatula
-
Vortex mixer
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 10 mg of the compound into a series of labeled test tubes.
-
Solvent Addition: Add 1 mL of a solvent to the first test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Repeat: Repeat steps 2-5 for each of the selected solvents.
Interpretation of Results:
-
Solubility in Water: Indicates the presence of polar functional groups.
-
Solubility in 5% NaOH: Suggests the presence of an acidic functional group, such as the phenolic hydroxyl.
-
Solubility in 5% NaHCO₃: Indicates a strongly acidic functional group (less likely for a phenol, but a good confirmatory test).
-
Solubility in 5% HCl: Suggests the presence of a basic functional group (not expected for this compound).
-
Solubility in Organic Solvents: Provides a qualitative measure of the compound's polarity.
Caption: Decision tree for solubility testing.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm.
-
Indoline Protons (CH₂): Two triplets around 3.0-4.0 ppm.
-
Phenolic OH: A broad singlet, the chemical shift of which will be concentration-dependent.
-
Tert-butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (Boc): A signal around 150-155 ppm.
-
Aromatic Carbons: Signals in the range of 110-160 ppm.
-
Indoline Carbons (CH₂): Signals in the aliphatic region, typically 25-50 ppm.
-
Tert-butyl Carbonyl Carbon: A signal around 80 ppm.
-
Tert-butyl Methyl Carbons: A signal around 28 ppm.
Experimental Protocol for NMR Sample Preparation: [18][19][20][21][22]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Infrared (IR) Spectroscopy
Predicted IR Absorptions:
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Carbonyl of Boc group): A strong, sharp band around 1680-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenol and Ester): Bands in the 1000-1300 cm⁻¹ region.
Experimental Protocol for Solid Sample FTIR (ATR or KBr Pellet): [23][24][25][26][27]
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
-
-
Potassium Bromide (KBr) Pellet:
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder and acquire the spectrum.
-
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electrospray Ionization - ESI):
-
[M+H]⁺: Expected at m/z 236.1281.
-
[M+Na]⁺: Expected at m/z 258.1100.
-
Fragmentation: Loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) are common fragmentation pathways.
Experimental Protocol for Mass Spectrometry Sample Preparation: [28][29][30][31][32]
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system.
Applications in Drug Development
The indoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2][3] Derivatives of indoline have shown a wide range of biological activities, including:
Tert-butyl 6-hydroxyindoline-1-carboxylate serves as a key building block for accessing a variety of substituted indolines. The Boc-protected nitrogen allows for controlled reactions at other positions of the molecule, while the hydroxyl group can be used as a handle for introducing further diversity through etherification, esterification, or other coupling reactions. The ability to deprotect the nitrogen under acidic conditions provides a straightforward route to the free indoline, which can then be further functionalized. This versatility makes it a valuable starting material in the synthesis of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery projects.[33][34]
Safety and Handling
While a specific safety data sheet for tert-butyl 6-hydroxyindoline-1-carboxylate is not universally available, related compounds are known to cause skin and eye irritation.[35] Standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
Tert-butyl 6-hydroxyindoline-1-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its known physical properties and, crucially, has detailed the experimental protocols necessary for a full and accurate characterization of the molecule. By following the methodologies outlined herein, researchers can generate the critical data needed to advance their research and development programs. The scientific integrity of any drug discovery effort relies on the quality of the foundational data, and the physical property characterization of key building blocks is a non-negotiable first step.
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- 34. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Tert-butyl 4-hydroxyindoline-1-carboxylate | C13H17NO3 | CID 53415318 - PubChem [pubchem.ncbi.nlm.nih.gov]

